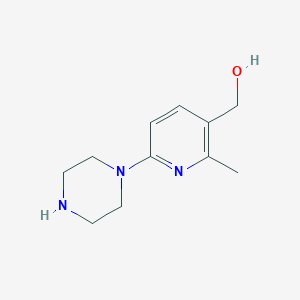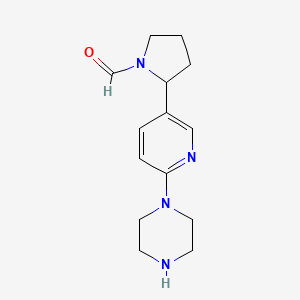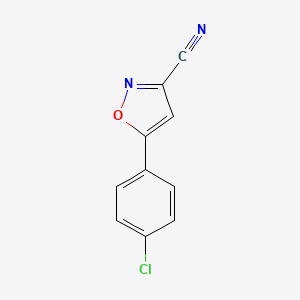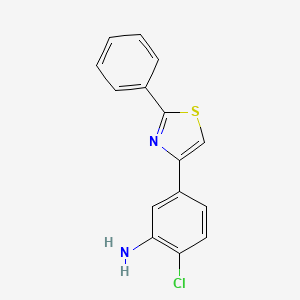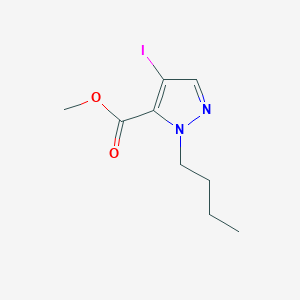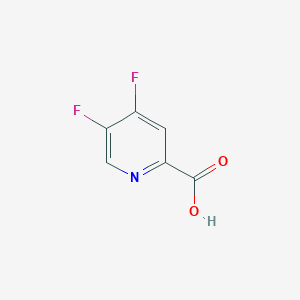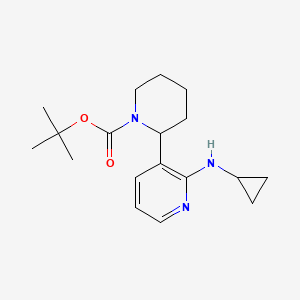![molecular formula C11H11BrIN3O2 B11808465 tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a complex organic compound with the molecular formula C11H11BrIN3O2 and a molecular weight of 424.03241 . This compound is characterized by its unique structure, which includes both bromine and iodine atoms attached to a pyrrolo[2,3-b]pyrazine core. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves multiple steps, including halogenation and cyclization reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the pyrrolo[2,3-b]pyrazine core.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system.
Esterification: Introduction of the tert-butyl ester group to the carboxylate moiety.
Chemical Reactions Analysis
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and pyrrolo[2,3-b]pyrazine core. These interactions could potentially modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Another halogenated pyrrolo[2,3-b]pyrazine derivative.
Properties
Molecular Formula |
C11H11BrIN3O2 |
|---|---|
Molecular Weight |
424.03 g/mol |
IUPAC Name |
tert-butyl 2-bromo-7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-9(16)14-4-7(12)15-8/h4-5H,1-3H3 |
InChI Key |
PWTHQVSGQRFZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=CN=C21)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


